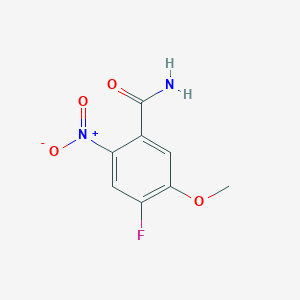

4-Fluoro-5-methoxy-2-nitrobenzamide

Description

Contextualization within Modern Organic Synthesis and Chemical Biology

In modern organic synthesis, substituted benzamides are highly valued as versatile building blocks and key intermediates. ontosight.ainih.gov Their utility stems from the reactivity of the amide group and the diverse functionalities that can be introduced onto the aromatic ring. The amide bond itself is a cornerstone of peptide chemistry, and its synthesis and transformation are central themes in organic methodology. Furthermore, the benzene (B151609) ring can be functionalized with a wide array of electron-donating and electron-withdrawing groups, which modulates the reactivity of the scaffold and allows for the construction of complex molecular architectures. Friedel-Crafts reactions, nucleophilic aromatic substitutions, and various cross-coupling reactions are routinely employed to elaborate on the benzamide (B126) core. nih.gov

From a chemical biology perspective, the benzamide scaffold is a privileged structure, frequently appearing in biologically active molecules and pharmaceuticals. drugbank.com Its ability to form hydrogen bonds via the N-H and C=O groups of the amide function allows for effective binding to biological targets such as enzymes and receptors. researchgate.net Consequently, substituted benzamides have been extensively explored in drug discovery. Research has demonstrated their efficacy as antitumor agents, dopamine (B1211576) receptor ligands for neuroimaging, and antidiabetic compounds. researchgate.netpnas.orgepa.govnih.gov The development of novel benzamide derivatives continues to be a vibrant area of medicinal chemistry, aimed at discovering new therapeutic agents with improved potency and selectivity. nih.gov

Significance of 4-Fluoro-5-methoxy-2-nitrobenzamide as a Model System for Chemical Investigation

The compound this compound serves as a compelling model system for chemical investigation due to its unique combination of functional groups, which impart a rich and varied reactivity. The aromatic ring is decorated with three distinct substituents: a fluorine atom, a methoxy (B1213986) group, and a nitro group, in addition to the primary amide function.

The strategic placement of these groups creates a highly activated and electronically differentiated aromatic system. The nitro group at the 2-position and the fluorine atom at the 4-position are strongly electron-withdrawing, making the ring susceptible to certain nucleophilic substitution reactions. Conversely, the methoxy group at the 5-position is electron-donating. This electronic push-pull arrangement influences the regioselectivity of further chemical transformations.

Each functional group offers a handle for distinct chemical modifications:

The nitro group can be readily reduced to an amine, which can then participate in a vast array of subsequent reactions, such as diazotization, acylation, or alkylation. This transformation is fundamental in the synthesis of many pharmaceutical intermediates. acs.org

The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions. Additionally, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability or binding affinity.

The amide group can be hydrolyzed to the corresponding carboxylic acid or can be subjected to various coupling and rearrangement reactions.

The methoxy group can potentially be cleaved to reveal a phenol, providing another site for functionalization.

This multifunctionality makes this compound an excellent platform for developing and showcasing new synthetic methodologies. Its precursors, such as 4-fluoro-2-methoxy-5-nitroaniline, are noted as key starting materials in the synthesis of important targeted cancer therapies like Osimertinib, highlighting the industrial and academic relevance of this specific substitution pattern. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 864293-51-6 |

| Molecular Formula | C₈H₇FN₂O₄ |

| Molar Mass | 214.15 g/mol |

[Source: ]

Overview of Current Academic Research Gaps and Objectives for this compound

Despite the clear importance of the substituted benzamide scaffold and the specific substitution pattern found in this compound, a survey of academic literature reveals significant research gaps. While related precursors are well-documented in patent literature as intermediates for high-value pharmaceutical compounds, dedicated academic studies on the title compound itself are sparse. google.com

The primary research gap is the lack of a systematic exploration of the chemical reactivity and synthetic potential of this compound. Most available information treats it as a static intermediate rather than a dynamic chemical tool. Consequently, a key objective for future academic research would be to fully map its chemical behavior. This includes:

Systematic Reactivity Studies: Investigating the selective transformation of each functional group in the presence of the others. For example, exploring conditions for the selective reduction of the nitro group without affecting the fluorine or amide, or conditions for nucleophilic displacement of the fluorine without cleaving the methoxy ether.

Scaffold for Library Synthesis: Utilizing the compound as a starting point for the creation of diverse molecular libraries. By systematically reacting each functional site, a collection of novel compounds could be generated for high-throughput screening against various biological targets.

Exploration of Biological Activity: While many substituted benzamides are biologically active, the specific activity profile of this compound and its immediate derivatives remains largely uninvestigated in the public domain. nih.gov An important research objective would be to perform initial biological screenings to identify any potential anticancer, antimicrobial, or other therapeutic properties. researchgate.net

Development of Novel Synthetic Routes: While the synthesis likely proceeds from the corresponding carboxylic acid, chemuniverse.com research into more efficient, greener, or continuous flow synthesis methods for the benzamide itself could be a valuable academic pursuit. researchgate.net

Addressing these gaps would not only expand the fundamental understanding of this versatile molecule but also unlock its potential as a valuable tool for both synthetic methodology development and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O4/c1-15-7-2-4(8(10)12)6(11(13)14)3-5(7)9/h2-3H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQNKGQFMLAEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 4 Fluoro 5 Methoxy 2 Nitrobenzamide

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are paramount in understanding the chemical behavior of 4-Fluoro-5-methoxy-2-nitrobenzamide. This knowledge allows chemists to predict reaction outcomes and control reaction conditions to favor desired products.

Kinetic studies provide quantitative insights into the rates of chemical reactions, offering a window into the reaction mechanism. For transformations involving this compound, kinetic analysis helps to determine the order of the reaction, the rate constants, and the activation energies, all of which are critical for understanding the sequence of bond-making and bond-breaking events. For instance, in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, where this compound serves as a key intermediate, monitoring the reaction kinetics can reveal the rate-determining step. This information is invaluable for process optimization, enabling adjustments in temperature, concentration, or catalyst to enhance reaction efficiency.

Influence of Substituents (Fluoro, Methoxy (B1213986), Nitro, Benzamide) on Reactivity and Selectivity

The reactivity and selectivity of this compound are intricately governed by the electronic and steric effects of its four substituents.

Fluoro Group (-F): The fluorine atom at the 4-position is weakly electron-withdrawing through its inductive effect but is also an ortho, para-director due to resonance. This duality influences the regioselectivity of further substitution reactions.

Methoxy Group (-OCH₃): The methoxy group at the 5-position is an electron-donating group, activating the aromatic ring towards electrophilic substitution and directing incoming groups to the ortho and para positions.

Nitro Group (-NO₂): The nitro group at the 2-position is a strong electron-withdrawing group and a meta-director. Its presence significantly deactivates the ring towards electrophilic attack but can facilitate nucleophilic aromatic substitution.

The interplay of these substituents dictates the molecule's electronic properties and, consequently, its behavior in chemical reactions.

Computational Mechanistic Studies for Reaction Pathway Validation

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for validating proposed reaction mechanisms and predicting the regioselectivity of reactions involving complex molecules like this compound. These theoretical studies can model the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and products. By calculating the activation barriers for different possible pathways, computational models can predict the most likely reaction outcome. For instance, DFT calculations can help to rationalize the observed regioselectivity in substitution reactions by comparing the energies of different possible transition states. Experimental validation, often through spectroscopic methods like NMR, is then used to confirm these theoretical predictions.

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 5 Methoxy 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-Fluoro-5-methoxy-2-nitrobenzamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

1H, 13C, and 19F NMR Techniques

The analysis of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a wealth of information regarding its molecular framework. While specific data for the benzamide (B126) is not widely published, data for the closely related precursor, 4-fluoro-5-methoxy-2-nitrobenzoic acid, provides valuable comparative insights. For instance, in the ¹H NMR spectrum of the benzoic acid derivative, distinct signals are observed for the aromatic protons and the methoxy (B1213986) group protons.

In a typical ¹H NMR spectrum of a compound with this substitution pattern, the aromatic protons would appear as distinct doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The methoxy protons would be expected to appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms directly attached to electronegative atoms like fluorine, oxygen, and the nitro group would exhibit characteristic chemical shifts. For example, the carbon attached to the fluorine atom would show a large coupling constant (J-coupling) in the ¹³C spectrum.

¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its coupling to adjacent protons would be observable in the ¹H NMR spectrum, confirming the position of the fluorine atom on the aromatic ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | d or dd | J(H,H) and J(H,F) |

| ¹H (Methoxy) | ~4.0 | s | - |

| ¹H (Amide) | 7.0 - 8.0 (broad) | s | - |

| ¹³C (Aromatic) | 110 - 160 | - | J(C,F) for C-F |

| ¹³C (Methoxy) | ~56 | - | - |

| ¹³C (Carbonyl) | ~165 | - | - |

| ¹⁹F | -110 to -120 | - | - |

Note: This table represents predicted values based on known spectroscopic data of similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-3 bonds). For this compound, HMBC would be critical in confirming the relative positions of the substituents by showing correlations between the methoxy protons and the aromatic carbons, as well as between the aromatic protons and the carbonyl carbon of the amide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. For instance, a NOESY experiment could show a correlation between the methoxy protons and the aromatic proton at position 6, further confirming the regiochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₇FN₂O₄), the calculated exact mass is 214.0390 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's molecular formula.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and subsequently obtain its mass spectrum. Given the polarity of the amide and nitro groups, LC-MS would be the more suitable technique for the analysis of this compound. The mass spectrum obtained from LC-MS would not only show the molecular ion peak but also a characteristic fragmentation pattern that can be used to confirm the structure. Common fragmentation pathways for such a molecule might include the loss of the amide group, the nitro group, or the methoxy group.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

|---|---|---|---|

| HRMS | [M+H]⁺ | 215.0468 | Molecular Formula Confirmation |

| LC-MS | [M+H]⁺ | 215 | Molecular Weight Confirmation |

| LC-MS/MS | Fragment Ions | Varies | Structural Information |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. The amide group would exhibit N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹, and a strong C=O stretching vibration around 1650 cm⁻¹. The nitro group would show two strong stretching vibrations, an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. The C-F and C-O stretching vibrations would also be present in the fingerprint region of the spectrum.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the nitroaromatic chromophore is expected to result in strong absorption bands in the UV region of the spectrum. The exact position of the absorption maxima (λmax) would be influenced by the electronic effects of the fluoro and methoxy substituents.

Table 3: Expected IR and UV-Vis Data for this compound

| Spectroscopy | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | N-H Stretch (Amide) | 3100 - 3500 |

| IR | C=O Stretch (Amide) | ~1650 |

| IR | NO₂ Asymmetric Stretch | ~1520 |

| IR | NO₂ Symmetric Stretch | ~1350 |

| IR | C-F Stretch | 1000 - 1400 |

| UV-Vis | π → π* Transitions | 200 - 400 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and torsional angles, which are critical for understanding the compound's physical and chemical properties.

While specific crystallographic data for this compound is not widely available in public databases, the analysis of structurally related compounds provides a strong indication of the expected molecular geometry. For instance, studies on similar benzamide derivatives reveal key structural features that would be anticipated in this compound.

Expected Molecular Conformation:

The conformation of the benzamide moiety is of particular interest. The dihedral angle between the plane of the aromatic ring and the amide group is a crucial parameter. In many benzamide structures, a degree of non-planarity is observed due to steric hindrance and electronic effects of the substituents. For this compound, the bulky nitro group at the ortho position to the amide functionality would likely induce a significant twist in the amide side chain relative to the benzene (B151609) ring.

Furthermore, the presence of the fluorine and methoxy groups will influence the electronic distribution and potential for intermolecular interactions within the crystal lattice. X-ray analysis would precisely determine the orientation of the methoxy group and the planarity of the nitro group relative to the aromatic ring.

Intermolecular Interactions:

A hypothetical table of crystallographic parameters for this compound, based on typical values for similar organic molecules, is presented below to illustrate the type of data obtained from an X-ray diffraction experiment.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 9.0 |

| β (°) | ~ 105 |

| Volume (ų) | ~ 880 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.6 |

Advanced Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is the most pertinent and widely used method.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the standard approach for analyzing non-volatile, polar organic compounds like this compound. In this technique, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

A typical HPLC method for the purity analysis of a similar compound, 2,4,6-trifluorobenzoic acid, utilizes a gradient elution to effectively separate impurities with a range of polarities. ekb.eg A similar strategy would be optimal for this compound. The method would involve a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or triethylamine (B128534) to improve peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). ekb.eg

The purity of the compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. For pharmaceutical applications, a purity of >98% is often required. tcichemicals.com

A representative table outlining a potential HPLC method for the analysis of this compound is provided below.

| HPLC Parameter | Typical Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Method Validation:

A developed HPLC method for purity assessment must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ekb.eg This validation process involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ekb.eg

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 5 Methoxy 2 Nitrobenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity. For 4-Fluoro-5-methoxy-2-nitrobenzamide, QM calculations elucidate the influence of its distinct substituents—a fluoro group, a methoxy (B1213986) group, and a nitro group—on the benzamide (B126) core.

Density Functional Theory (DFT) Studies for Ground and Excited States

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties for both the ground and excited states.

Studies on similar nitroaromatic compounds demonstrate that DFT methods, such as B3LYP with a basis set like 6-31G(d,p), can accurately predict molecular geometries and electronic characteristics. nih.gov For this compound, DFT calculations would reveal how the electron-withdrawing nitro and fluoro groups and the electron-donating methoxy group collectively influence the electron density across the aromatic ring. The strong electronegativity of the nitro group, in particular, significantly impacts the electronic environment of the molecule. nih.gov These calculations can also predict the molecular electrostatic potential (MEP) map, which visualizes regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to study the molecule's excited states, providing information on its electronic absorption spectra and photophysical properties. This is crucial for applications where the molecule's interaction with light is important.

Table 1: Representative Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~4-6 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.0 to -8.0 eV | Represents the ability to donate electrons; a lower value suggests higher stability. |

| LUMO Energy | ~ -2.5 to -3.5 eV | Represents the ability to accept electrons; a lower value suggests higher electrophilicity. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Correlates with chemical reactivity and kinetic stability; a larger gap implies lower reactivity. |

Note: The values in this table are illustrative estimates based on DFT studies of structurally related nitroaromatic and benzamide compounds. Actual values would require specific calculations for this molecule.

Molecular Orbital and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich methoxy group and the aromatic ring, while the LUMO is likely concentrated on the electron-deficient nitro group. rsc.org This separation indicates the sites for electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. youtube.com Analysis of these orbitals helps in understanding reaction mechanisms, such as nucleophilic or electrophilic substitutions, and the molecule's potential as an electronic material. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

For this compound, MD simulations can explore the rotational barriers around key single bonds, such as the bond connecting the amide group to the aromatic ring. This analysis reveals the molecule's preferred conformations in different environments. The simulations can also shed light on intermolecular interactions. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the nitro and methoxy oxygens can also act as hydrogen bond acceptors. These interactions are crucial for understanding the crystal packing of the solid state or its behavior in solution. In the context of drug design, MD simulations can show how a ligand adapts its conformation upon binding to a protein target and the stability of the resulting complex. nih.gov

In Silico Prediction of Molecular Interactions and Binding Motifs

In silico methods are essential in modern drug discovery for predicting how a molecule might interact with a biological target. nih.gov These computational techniques can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Drug Design (LBDD) Principles for Analog Exploration

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. nih.gov Instead, LBDD relies on the knowledge of other molecules (ligands) that are known to interact with the target. By analyzing a series of active compounds, a pharmacophore model can be developed, which defines the essential steric and electronic features required for biological activity. nih.gov

Starting with this compound as a lead compound, LBDD principles can guide the exploration of analogs. Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of related benzamides to correlate changes in their chemical structures with changes in biological activity. nih.gov This would help in identifying which positions on the molecule are sensitive to modification and what physicochemical properties (e.g., lipophilicity, electronic effects) are important. For instance, analogs could be designed by substituting the fluoro or methoxy groups to probe the importance of hydrogen bonding or steric bulk at these positions.

Structure-Based Drug Design (SBDD) Principles for Theoretical Target Interactions

Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target, typically a protein or enzyme, is available. cambridge.org The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target molecule. nih.gov

To apply SBDD to this compound, a hypothetical protein target would be chosen. Docking simulations would then place the molecule into the active site of this protein, and a scoring function would estimate the strength of the interaction. The analysis would reveal potential binding motifs, such as:

These theoretical interaction models provide a rational basis for optimizing the ligand's structure to improve its binding affinity and selectivity for a specific biological target. acs.org

Machine Learning Applications in Chemical Space Exploration of Benzamide Scaffolds

Machine learning models, particularly deep neural networks, are also extensively used for Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govnih.gov By learning from datasets of compounds with known activities, these models can accurately predict the biological and physicochemical properties of new candidate molecules, including those with a benzamide scaffold. researchgate.netnih.gov This predictive power significantly reduces the time and cost associated with the initial stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising compounds. nih.govnih.gov Techniques like transfer learning, where a model is pre-trained on a large dataset before being fine-tuned on a smaller, specific dataset, have proven effective for improving prediction accuracy, especially when experimental data is scarce. arxiv.org

| Machine Learning Technique | Application in Benzamide Scaffold Exploration | Key Advantages |

| Generative Models (VAE, GAN, RNN) | De novo design of novel benzamide derivatives; Generation of focused chemical libraries. nih.govfrontiersin.org | Explores vast chemical space efficiently; discovers novel scaffolds and chemical matter. drug-dev.comnih.gov |

| Deep Neural Networks (DNNs) | QSAR modeling; Prediction of bioactivity, toxicity, and physicochemical properties. nih.govnih.gov | Uncovers complex, non-linear structure-activity relationships; high prediction accuracy. nih.gov |

| Reinforcement Learning (RL) | Guided molecule generation to optimize specific properties (e.g., binding affinity, drug-likeness). arxiv.orgfrontiersin.org | Enables multi-property optimization; directs search towards molecules with desired characteristics. drug-dev.com |

| Transfer Learning | Improves model performance on small, specific datasets by leveraging knowledge from large, general datasets. arxiv.org | Enhances prediction accuracy when data is limited; reduces the need for extensive experimental data. arxiv.org |

| Evidential Deep Learning | Quantifies the uncertainty of model predictions, identifying reliable vs. unreliable results. acs.org | Improves model calibration and trust; guides selection of compounds for experimental validation. acs.org |

Investigations into Molecular Recognition and Theoretical Reactivity of 4 Fluoro 5 Methoxy 2 Nitrobenzamide

Theoretical Exploration of Binding Pockets and Interaction Sites through Modeling

Theoretical modeling and computational studies are instrumental in predicting how 4-Fluoro-5-methoxy-2-nitrobenzamide might interact with biological macromolecules. Although direct experimental data on its binding partners are limited, in silico molecular docking simulations with homologous nitrobenzamide derivatives provide significant insights. These studies suggest that the nitro group, being a strong electron-withdrawing feature, and the amide group, a hydrogen bond donor and acceptor, are primary drivers of interaction within protein binding pockets. nih.govresearchgate.net

Molecular docking analyses of similar nitrobenzamide compounds have shown their potential to bind effectively within the active sites of enzymes such as inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The interactions are often characterized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For this compound, the amide moiety can form crucial hydrogen bonds with amino acid residues like serine or threonine. The nitro group can interact with positively charged residues or participate in dipole-dipole interactions. The fluorine atom, with its high electronegativity, can engage in halogen bonding or other non-covalent interactions, further stabilizing the ligand-protein complex. The methoxy (B1213986) group can contribute to hydrophobic interactions within the binding pocket.

Computational methods can identify potential binding pockets in various proteins where this compound might fit. nih.govresearchgate.net By analyzing the topology and amino acid composition of these pockets, it is possible to predict the strength and specificity of the binding.

Table 1: Predicted Interaction Sites of this compound

| Functional Group | Potential Interacting Residues/Moieties | Type of Interaction |

|---|---|---|

| Amide (-CONH2) | Serine, Threonine, Aspartate, Glutamate | Hydrogen Bonding (Donor/Acceptor) |

| Nitro (-NO2) | Arginine, Lysine, Histidine | Electrostatic, Dipole-Dipole |

| Fluoro (-F) | Backbone amides, Aromatic rings | Halogen Bonding, Dipole-Dipole |

| Methoxy (-OCH3) | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions |

Rational Design Principles for Derivatives with Modulated Molecular Recognition Properties

The principles of rational drug design can be applied to this compound to create derivatives with enhanced or modulated molecular recognition capabilities. nih.govnih.gov By systematically modifying its structure, it is possible to fine-tune its binding affinity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies, guided by computational models, are central to this process. For instance, altering the position or nature of the substituents on the phenyl ring can significantly impact binding. Replacing the methoxy group with a larger alkoxy group could enhance hydrophobic interactions, while substituting the fluorine with other halogens like chlorine or bromine could modulate halogen bonding strength.

The design of multisubstrate analogue inhibitors is another rational approach. nih.gov This involves creating a molecule that mimics the transition state of an enzymatic reaction, leading to very tight and specific binding. By understanding the mechanism of a target enzyme, derivatives of this compound could be designed to incorporate features that resemble the natural substrates.

Furthermore, molecular dynamic simulations of proposed derivatives can provide insights into their conformational flexibility and the stability of their interactions with a target protein over time, aiding in the selection of the most promising candidates for synthesis. nih.gov

Fundamental Studies of Covalent and Non-Covalent Interactions

Hydrogen bonds are expected to be a dominant non-covalent interaction for this compound. The primary amide group has two hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form a network of interactions. nih.gov The oxygen atoms of the nitro and methoxy groups can also act as hydrogen bond acceptors.

π-π stacking is another significant interaction, where the electron-rich aromatic ring of this compound can stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein. mdpi.com The electron-withdrawing nitro group and electron-donating methoxy group create a dipole moment across the ring, which can influence the geometry and strength of these stacking interactions.

Van der Waals forces, though weaker, collectively contribute to the binding affinity. nih.govbeilstein-journals.org The fluorine atom can also participate in orthogonal multipolar interactions, which are becoming increasingly recognized for their role in molecular recognition. Theoretical tools like quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots can be used to visualize and quantify these weak interactions. nih.govsemanticscholar.org

Conceptual Role as a Chemical Probe for Mechanistic Biology Studies

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. nih.gov Given its potential for specific interactions, this compound can be conceptualized as a starting point for the development of a chemical probe.

To function as a reliable probe, a molecule should ideally be potent, selective, and have a known mechanism of action. While the specific targets of this compound are yet to be fully elucidated, its substituted nitrobenzamide scaffold is found in molecules with known biological activities. nih.govresearchgate.net

Derivatives of this compound could be synthesized with "handles" for attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags. Such modified probes would allow for the visualization of the target protein within cells or for its isolation and identification through pull-down assays. By observing the cellular effects of the probe, researchers can infer the role of its target protein in various biological processes. The reversibility of non-covalent interactions would also be an advantageous feature for a chemical probe based on this scaffold. beilstein-journals.org

Future Research Directions and Concluding Remarks

Emerging Methodologies for Benzamide (B126) Scaffold Derivatization and Diversification

The benzamide scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds. walshmedicalmedia.comresearchgate.net The derivatization and diversification of this scaffold are key to discovering new chemical entities with enhanced or novel biological activities. walshmedicalmedia.com

Recent advances in synthetic chemistry offer exciting possibilities for modifying structures like 4-Fluoro-5-methoxy-2-nitrobenzamide. Transition metal-catalyzed reactions, for instance, have become powerful tools for creating structurally diverse heterocyclic compounds. mdpi.comresearchgate.net Techniques such as C-H activation allow for the direct functionalization of the benzamide core, providing a more efficient route to novel derivatives. mdpi.comresearchgate.net Furthermore, the merging of C-H functionalization with C-C bond cleavage presents innovative pathways to complex organic skeletons. mdpi.com

Another significant trend is the development of greener and more sustainable synthetic methods. technologypublisher.com This includes the use of biocatalysts, which can offer high selectivity and efficiency while minimizing environmental impact. technologypublisher.com For nitroaromatic compounds specifically, research into environmentally friendly nitration processes is ongoing. technologypublisher.com The reduction of the nitro group is a common and powerful transformation to introduce an amino group, and new methods are being developed that tolerate a wide range of other functional groups. acs.org

Late-stage functionalization is a particularly relevant strategy, allowing for the modification of complex molecules like this compound at a late point in the synthetic sequence. frontiersin.orgnih.gov This approach is invaluable for creating analogues of bioactive compounds to refine their properties. frontiersin.orgnih.gov

Potential for Integration with Cutting-Edge Analytical Techniques

The characterization and analysis of this compound and its derivatives stand to benefit significantly from the latest advancements in analytical chemistry. Modern analytical techniques are crucial for ensuring the purity, stability, and quality of pharmaceutical compounds. nih.gov

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are at the forefront of these advancements, offering unparalleled sensitivity and specificity for the identification and quantification of compounds, even in complex mixtures. solubilityofthings.comsolubilityofthings.com These techniques are instrumental in drug discovery and for identifying impurities and degradation products. solubilityofthings.comoutsourcedpharma.com

Nuclear magnetic resonance (NMR) spectroscopy , another powerful tool, provides detailed structural information and is essential for confirming the identity and purity of compounds. outsourcedpharma.comnih.gov Two-dimensional (2D) NMR techniques can offer deeper insights into molecular interactions and complex structures. solubilityofthings.com

The integration of artificial intelligence (AI) and machine learning with analytical data is transforming how researchers process and interpret large datasets from techniques like spectroscopy and chromatography. azolifesciences.com AI algorithms can identify patterns and anomalies that might be missed by human analysts, streamlining processes like high-throughput screening. azolifesciences.com

Furthermore, the trend towards miniaturization and portability in analytical instrumentation is enabling on-site and real-time analysis, which could have significant implications for process monitoring and quality control in the synthesis of this compound derivatives. solubilityofthings.comazolifesciences.com

Outlook on Fundamental Chemical Research and Innovation Involving this compound

The unique combination of a fluoro, methoxy (B1213986), and nitro group on the benzamide scaffold of this compound makes it a valuable starting material for fundamental chemical research and a building block for more complex molecules. technologypublisher.com

Future research is likely to focus on several key areas:

Development of Novel Synthetic Routes: Continued exploration of transition-metal catalysis, biocatalysis, and other innovative synthetic methods will lead to more efficient, selective, and sustainable ways to synthesize and derivatize this compound. mdpi.comresearchgate.net

Exploration of Biological Activity: As a scaffold for medicinal chemistry, derivatives of this compound will likely be screened for a variety of biological activities, building on the known pharmacological potential of benzamides. walshmedicalmedia.comnih.govnih.gov The presence of the nitro group also opens possibilities for its use in the development of hypoxia-activated prodrugs.

Materials Science Applications: Nitroaromatic compounds can have interesting optical and electronic properties. Future research may explore the potential of this compound and its derivatives in the development of new materials, such as dyes, polymers, or components for electronic devices.

Advanced Analytical Characterization: The application of cutting-edge analytical techniques will be crucial for a deeper understanding of the compound's properties and reactivity. ijpsjournal.comnih.gov This includes detailed studies of its fragmentation patterns in mass spectrometry and its spectroscopic signatures. researchgate.netresearchgate.netchemicalbook.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Fluoro-5-methoxy-2-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nitration and fluorination steps. For example:

- Step 1 : Start with 5-methoxy-2-nitrobenzoic acid. Introduce fluorine via nucleophilic fluorination using KF or Selectfluor under anhydrous conditions (DMF, 80–100°C) .

- Step 2 : Convert the carboxylic acid to an amide using coupling agents like EDCI/HOBt with ammonia or amines.

- Optimization : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Yield improvements (e.g., 60% → 75%) can be achieved by adjusting stoichiometry (1.2 eq fluorinating agent) and reaction time (12–16 hrs) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6): δ 8.20 (s, 1H, Ar-H), 7.95 (d, J=8.5 Hz, 1H), 6.90 (d, J=12 Hz, 1H), 3.85 (s, 3H, OCH3) .

- HPLC : Use a C18 column (ACN/water 55:45, 1 mL/min, UV detection at 254 nm) to confirm purity (>95%) .

- MS : ESI-MS m/z calculated for C8H6FN2O4: 213.04; observed: 213.1 [M+H]+ .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., -NO2, -F) influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- The nitro group at position 2 deactivates the aromatic ring, directing electrophilic attacks to position 4 or 5. Fluorine at position 4 enhances electrophilicity at adjacent positions due to its -I effect.

- Experimental Design : React with morpholine (1.5 eq) in DMF/K2CO3 (80°C, 24 hrs). Monitor regioselectivity via F NMR to track substitution patterns .

- Data Contradiction : Some studies report competing methoxy group displacement; confirm via control experiments without nitro groups .

Q. What strategies mitigate byproduct formation during the reduction of the nitro group in this compound to an amine?

- Methodological Answer :

- Catalytic Hydrogenation : Use 10% Pd/C in ethanol under H2 (50 psi, 25°C). Byproducts (e.g., dehalogenation) arise from over-reduction; limit reaction time to 6 hrs .

- Chemical Reduction : Na2S2O4 in aqueous THF (pH 9–10) selectively reduces nitro to amine without affecting methoxy or fluorine .

- Troubleshooting : If incomplete reduction occurs, check for catalyst poisoning by sulfur impurities (use pre-washed Pd/C) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases). The nitro group’s electrostatic potential enhances binding to positively charged active sites .

- QSAR Analysis : Correlate substituent effects (e.g., logP, Hammett σ) with IC50 values from enzyme inhibition assays. For example, fluorine improves membrane permeability (logP = 1.8 vs. 1.2 for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.